Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group, an ethoxy-substituted oxoethylidene moiety, and a fluorine atom at the 1-position. Its structural complexity arises from the conjugated enone system and the stereoelectronic effects of fluorine, which can influence reactivity and binding affinity .
Properties
Molecular Formula |
C14H22FNO4 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-6-8-16(9-7-10)13(18)20-14(2,3)4/h5-9H2,1-4H3 |
InChI Key |
OHSYMIPBQZCFKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- N-Boc-3-piperidone : The protected piperidine ketone serves as the core scaffold.
- 2-Fluorotriethylphosphonoacetate : Used as the fluorinated phosphonate reagent for introducing the fluoroalkylidene group.
- Carbonate base (e.g., Cesium carbonate) : Facilitates the Horner-Wadsworth-Emmons (HWE) olefination.
- Sodium borohydride (NaBH_4) : Used for reduction steps.
- Solvents : 2-Methoxyethanol, heptane, methyl tert-butyl ether (MTBE), water.
Key Reaction Steps
Horner-Wadsworth-Emmons Olefination
N-Boc-3-piperidone is reacted with 2-fluorotriethylphosphonoacetate in the presence of cesium carbonate in 2-methoxyethanol to form a mixture of E and Z isomers of the fluorinated allylic alcohol intermediate. The reaction is typically carried out under nitrogen atmosphere with controlled temperature to maintain selectivity.Reduction and Work-up
Sodium borohydride is added portionwise at 35–40 °C to reduce any intermediates and stabilize the product. After completion, the reaction mixture is quenched and extracted sequentially with heptane and MTBE to isolate the fluorinated allylic alcohol.Isomer Enrichment and Purification
The crude product is a mixture of E and Z isomers, with typical ratios around 71:29 (E:Z) after initial extraction. Further processing, including extraction with MTBE and recrystallization, improves the E-isomer content. The hydrochloric acid salt of the intermediate can be prepared to facilitate purification and improve isomeric purity.Final Conversion
The enriched E-isomer intermediate is then converted into tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate through standard esterification and protection steps, maintaining the Boc group on the piperidine nitrogen.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Horner-Wadsworth-Emmons Olefination | N-Boc-3-piperidone, 2-fluorotriethylphosphonoacetate, Cs2CO3, 2-methoxyethanol, N_2 atmosphere, RT to 40 °C | Formation of fluorinated allylic alcohol intermediate (E/Z mixture) |
| 2 | Reduction | NaBH_4, 35–40 °C | Stabilization of intermediate |
| 3 | Extraction and Purification | Heptane, MTBE, aqueous work-up | Isolation and enrichment of E-isomer |
| 4 | Salt formation (optional) | HCl in isopropanol, heat distillation | Formation of hydrochloride salt for purification |
| 5 | Final esterification | Standard esterification conditions | Formation of target tert-butyl ester compound |
Challenges and Improvements in Synthesis
- Isomer Selectivity : The Horner-Wadsworth-Emmons reaction often produces a mixture of E and Z isomers, with the Z-isomer being an undesired byproduct that complicates purification. Typical E:Z ratios range from 67:33 to 71:29 initially.
- Purification : Separation of isomers requires multiple extraction steps and sometimes salt formation to improve selectivity and yield.
- Yield : Overall yields for intermediates range around 15–22%, depending on the method and scale.
- Process Optimization : Recent patents (e.g., WO-2008/005670 and WO-2010/056633) disclose improved processes to increase E-isomer selectivity and reduce waste, including optimized base choice, solvent systems, and reaction conditions.
Analytical Data and Characterization
- E/Z Isomer Ratio : Determined by HPLC and NMR spectroscopy.
- Molecular Weight : 287.33 g/mol.
- Molecular Formula : C14H23FNO_4.
- Spectroscopic Confirmation : NMR (1H, 13C, 19F), IR, and MS are used to confirm structure and purity.
- Physical Properties : The compound is typically isolated as a colorless to pale yellow oil or solid, depending on purification.
Summary Table of Key Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C14H23FNO_4 |
| Molecular Weight | 287.33 g/mol |
| CAS Number | Not definitively assigned (related compounds: 135716-08-4 for non-fluorinated analog) |
| Typical E:Z Isomer Ratio | 67:33 to 71:29 (initial), >95:5 after purification |
| Yield of Intermediate | 15–22% overall |
| Key Reagents | N-Boc-3-piperidone, 2-fluorotriethylphosphonoacetate, Cs2CO3, NaBH_4 |
| Solvents | 2-Methoxyethanol, heptane, MTBE, water |
| Purification Techniques | Liquid-liquid extraction, salt formation, crystallization |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as THF or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate, a synthetic organic compound with the molecular formula C14H22FNO4 and a molecular weight of approximately 287.34 g/mol, is a piperidine derivative that exists as a white to off-white powder or crystalline substance at room temperature. The uniqueness of this compound lies in its specific combination of a fluorine atom and an ethoxy group attached to a piperidine ring, which may enhance its biological activity compared to other similar compounds that lack these specific functional groups. This structural feature could potentially lead to distinct pharmacological profiles and applications within medicinal chemistry.
While the provided search results offer limited information regarding specific applications of this compound, they do highlight potential areas of interest based on its structural components.
Potential Applications:
- Medicinal Chemistry : The presence of a piperidine ring, a fluorine atom, and an ethoxy group suggests potential applications in synthesizing pharmaceuticals. Piperidine derivatives are common building blocks in drug design, and the introduction of fluorine can alter a molecule's metabolic stability and bioavailability.
- Interaction Studies : Interaction studies involving this compound may focus on its binding affinity and selectivity towards biological targets. These studies can help elucidate its mechanism of action and potential therapeutic effects.
Relevant Information from Similar Compounds:
- tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate : A similar compound with CAS No. 135716-08-4, but without the fluorine atom, is listed as a chemical intermediate . It has applications in various chemical syntheses.
- Adiponectin Research : Studies on adiponectin, a hormone associated with endocrine and cardiovascular pathology, have utilized the ratio of high-molecular-weight (HMW) to total adiponectin to assess its levels in blood . Although not directly related, this highlights the use of ratios in biological studies, which could be relevant in future research involving this compound .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted ethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming a covalent bond with the active site or by inducing conformational changes that disrupt enzyme function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Structure : Differs by lacking the fluorine atom and the ethylidene double bond.
- Synthesis : Prepared via alkylation of tert-butyl piperidine carboxylate intermediates, similar to methods in .
b) Tert-butyl 4-[2-(2,4-dioxothiazolidin-3-yl)acetyl]-5-fluoro-phenylpiperidine-1-carboxylate (Compound 30 in )
- Structure : Contains a thiazolidinedione group instead of the ethoxy-oxoethylidene.
- Comparison: The thiazolidinedione moiety introduces additional hydrogen-bond acceptors, enhancing interaction with enzyme active sites compared to the target compound’s simpler enone system .
c) Tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate ()
- Structure : Features a trifluoromethylphenyl group and a hydroxyl group on the piperidine ring.
- Synthesis : Generated via Grignard addition to tert-butyl 4-oxopiperidine-1-carboxylate, a common strategy for introducing aromatic substituents .
- Key Difference : The trifluoromethyl group increases lipophilicity and metabolic stability, whereas the target compound’s fluorine may offer milder electronic effects .
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Fluorine in the target compound may enhance metabolic stability and binding specificity compared to non-halogenated analogs .
- Bromine or thiol groups (e.g., in and ) introduce distinct reactivity, enabling cross-coupling or bioconjugation applications.
Biological Activity
Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. Its unique structure, characterized by a tert-butyl group, a piperidine ring, and an ethoxy-oxoethylidene moiety, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.
- Molecular Formula : C14H23FNO4
- Molecular Weight : 287.34 g/mol
- Physical State : Solid (white to off-white powder)
The compound's structure is notable for the presence of a fluorine atom and an ethoxy group, which may enhance its biological activity compared to similar compounds lacking these functional groups .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the ethoxy and fluorine substituents. Specific synthetic routes have been documented in various studies, emphasizing its role as an intermediate in pharmaceutical development .
Pharmacological Profiles
Research indicates that this compound may exhibit various pharmacological activities due to its structural characteristics. Some potential biological activities include:
- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can possess antimicrobial properties. The introduction of specific functional groups like ethoxy and fluorine may enhance these effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial .
Case Studies
- Anticancer Research : A study investigated the effects of piperidine derivatives on cancer cell lines, revealing that compounds with similar structures to this compound showed significant cytotoxicity against various cancer types. The mechanism of action was attributed to apoptosis induction through mitochondrial pathways .
- Neuropharmacology : Another study focused on the neuroprotective effects of piperidine derivatives, highlighting their potential in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems was emphasized as a key factor in its biological activity .
Applications
This compound has several applications in various fields:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as an intermediate for synthesizing therapeutic agents targeting various diseases. |
| Organic Synthesis | Serves as a building block for complex organic molecules in research settings. |
| Material Science | Incorporated into polymer formulations to enhance material properties. |
| Agricultural Chemicals | Utilized in developing effective agrochemicals for improved crop yields. |
Q & A
Q. What are the recommended synthetic methodologies for preparing this compound?
Answer: The synthesis of tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate can be inferred from analogous piperidine-carboxylate derivatives. Key steps include:
- Oxidation : Use Dess-Martin Periodinane in dichloromethane (DCM) at 0°C to oxidize alcohol intermediates, achieving high yields (e.g., 96% in related compounds) .
- Cyclization : Triphosgene or mCPBA (meta-chloroperbenzoic acid) may facilitate epoxidation or ketone formation, as demonstrated in tert-butyl-4-(4-(oxiran-2-yl)butanoyl)piperidine-1-carboxylate synthesis .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) is effective for isolating intermediates .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | Dess-Martin Periodinane, DCM, 0°C | 96% | |
| Epoxidation | mCPBA, EtOAc, RT, 15 hours | N/A |
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural motifs. For example, carbonyl groups (e.g., ¹³C NMR ~170 ppm) and fluorine coupling patterns (¹H NMR splitting) should be analyzed .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Note : Always compare experimental data with computational predictions (e.g., DFT for NMR) to resolve ambiguities .
Q. What safety protocols are recommended for handling this compound?
Answer: While specific data for this compound is limited, protocols from structurally similar tert-butyl piperidine derivatives include:
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fluorinated intermediates .
- Fire Safety : Use CO₂ or dry powder extinguishers; avoid water jets due to potential reactivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reaction efficiency .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) for stereochemical control in fluorinated intermediates .
- Temperature Control : Low temperatures (0°C) minimize side reactions during oxidation steps .
Q. Table 2: Yield Optimization Strategies
Q. How should discrepancies in spectral data be resolved?
Answer:
- Purity Verification : Use HPLC or GC-MS to confirm >95% purity before spectral analysis .
- Dynamic Effects : Variable-temperature NMR can resolve rotational isomers (e.g., hindered piperidine rings) .
- Crystallography : Single-crystal X-ray diffraction (via SHELX software) provides definitive structural validation .
Q. Example Workflow :
Re-run NMR in deuterated DMSO to check solvent effects.
Compare experimental IR with computational (DFT) predictions .
Validate via X-ray crystallography if crystals are obtainable .
Q. What strategies address stereochemical ambiguities in fluorinated intermediates?
Answer:
- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers .
- Stereoselective Synthesis : Employ asymmetric catalysts (e.g., Evans’ oxazaborolidines) for fluorinated ketones .
- Computational Modeling : Predict preferred conformers using Gaussian or ORCA software to guide synthetic routes .
Case Study : In tert-butyl 2-{2,8-bis(trifluoromethyl)-quinolin-4-ylmethyl}-piperidine-1-carboxylate, X-ray crystallography confirmed the absolute configuration, resolving NMR ambiguities .
Q. How can researchers validate the stability of this compound under varying conditions?
Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (~150–200°C for tert-butyl derivatives) .
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4 weeks, monitoring via HPLC .
- pH Stability : Test solubility and degradation in buffered solutions (pH 3–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
